molecular formula C18H27ClN2O2Si B1391879 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester CAS No. 685513-97-7

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester

Cat. No. B1391879
CAS RN: 685513-97-7
M. Wt: 367 g/mol
InChI Key: DBLJKHYYRJYZLR-UHFFFAOYSA-N
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Description

The compound “1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester” is a derivative of 1H-Pyrrolo[2,3-b]pyridine . The parent compound, 1H-Pyrrolo[2,3-b]pyridine, is a bicyclic compound consisting of a pyrrole ring fused with a pyridine ring .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine derivatives is characterized by a fused pyrrole and pyridine ring . The specific compound “1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester” would have additional functional groups attached to this bicyclic core .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For the parent compound 1H-Pyrrolo[2,3-b]pyridine, the molecular weight is 118.1359 . The specific physical and chemical properties of “1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester” were not found in the available resources.

Scientific Research Applications

FGFR Inhibition

This compound has been utilized in the design and synthesis of potent FGFR (Fibroblast Growth Factor Receptors) inhibitors. FGFRs are critical in various biological processes including cell growth, embryonic development, and tissue repair. Inhibitors targeting FGFRs have potential therapeutic applications in cancer treatment due to their role in tumor growth and angiogenesis .

Anticancer Activity

Derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit a broad spectrum of biological activities including anticancer properties. They have been studied for their potential to inhibit cell division and induce apoptosis in cancer cells .

Antitumor Properties

These compounds also show promise as antitumor agents. They may interfere with tumor cell proliferation and could be used in conjunction with other treatments to enhance efficacy against various forms of cancer .

Anti-Angiogenic Effects

The anti-angiogenic activity of these derivatives can be crucial in preventing the formation of new blood vessels that tumors need to grow. By inhibiting angiogenesis, these compounds can potentially starve tumors and prevent their growth .

Antimicrobial and Antiviral Applications

The compound’s derivatives have shown antimicrobial and antiviral activities, making them candidates for treating infections caused by bacteria or viruses .

JAK Inhibition

1H-Pyrrolo[2,3-b]pyridine derivatives have been evaluated for their ability to inhibit Janus kinases (JAK), which are enzymes that play a key role in the signaling pathway of various cytokines and growth factors involved in hematopoiesis, inflammation, and immune function .

Analgesic Effects

These derivatives have been explored for their analgesic properties, potentially offering new avenues for pain management .

Antimalarial Potential

The antimalarial activity of these compounds adds another dimension to their therapeutic potential, providing a basis for developing new treatments for malaria .

Future Directions

The 1H-Pyrrolo[2,3-b]pyridine scaffold is a promising area of study for the development of new pharmaceuticals . Future research could explore the synthesis and biological activity of various derivatives, including “1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester”.

properties

IUPAC Name

methyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2Si/c1-11(2)24(12(3)4,13(5)6)21-9-8-14-16(19)15(18(22)23-7)10-20-17(14)21/h8-13H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLJKHYYRJYZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester

CAS RN

685513-97-7
Record name Methyl 4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685513-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (0.50 g, 1.612 mmol, see Example 1) was dissolved in THF (15 mL) and cooled to −78° C. s-BuLi (2.54 mL, 3.56 mmol) was then added dropwise, and the solution was stirred at −78° C. for 30 minutes. Methyl chloroformate (0.38 mL, 4.98 mmol) was then added as a THF (2 mL) solution, and the reaction was stirred for an additional 30 minutes. The reaction was then quenched with saturated NH4Cl and allowed to warm to room temperature. The reaction was then extracted with DCM (3×50 mL), dried, and filtered to give a crude residue. The crude residue was purified by column chromatography with 5:1 hexane:DCM to give methyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (0.55 g, 91% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester
Reactant of Route 3
Reactant of Route 3
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester
Reactant of Route 4
Reactant of Route 4
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester
Reactant of Route 5
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester
Reactant of Route 6
Reactant of Route 6
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester

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